molecular formula C12H16BrN3O3S B2735033 1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide CAS No. 590376-86-6

1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B2735033
CAS No.: 590376-86-6
M. Wt: 362.24
InChI Key: CIYBLFADIMBMRD-UHFFFAOYSA-N
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Description

Background and Significance of Sulfonylpiperidine Derivatives in Medicinal Chemistry

Piperidine derivatives occupy a central role in medicinal chemistry due to their structural versatility and broad pharmacological potential. As a six-membered heterocycle with one nitrogen atom, piperidine serves as a foundational scaffold for over twenty classes of pharmaceuticals, including antipsychotics, antivirals, and antimicrobial agents. The introduction of sulfonyl groups into piperidine derivatives enhances their biological activity by improving target binding affinity and metabolic stability. For instance, sulfonylpiperidine carboxamides have demonstrated moderate to potent antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

The structural modification of piperidine via sulfonylation enables precise tuning of electronic and steric properties, which is critical for optimizing drug-receptor interactions. Recent studies highlight the utility of sulfonylpiperidine derivatives in addressing multidrug-resistant infections, with specific compounds showing inhibitory effects on bacterial efflux pumps. Additionally, the sulfonyl group facilitates hydrogen bonding with enzymatic active sites, a feature exploited in the design of protease inhibitors and kinase modulators.

Table 1: Representative Sulfonylpiperidine Derivatives and Their Pharmacological Applications

Compound Class Biological Activity Key Structural Features Reference
Sulfonylpiperidine carboxamides Antimicrobial (Gram+/Gram-) 3-Carboxamide, aryl sulfonyl
Spiropiperidines Anticancer, antiviral Spirocyclic fused rings
Piperidinones Neuroprotective (e.g., donepezil) Ketone moiety at C4

Historical Development of Piperidine Carbohydrazides

The exploration of piperidine carbohydrazides emerged from broader advancements in heterocyclic chemistry during the mid-20th century. Early work focused on hydrazide derivatives of carboxylic acids, which were recognized for their chelating properties and potential in metal-based therapeutics. Piperidine-4-carboxylic acid, a key precursor, gained prominence following the development of efficient synthetic routes such as the hydrogenation of pyridine derivatives and cyclization of amino alcohols.

The integration of carbohydrazide functionalities into piperidine frameworks represents a strategic evolution aimed at enhancing bioactivity. Carbohydrazides—formed via the reaction of carboxylic acid derivatives with hydrazine—introduce additional hydrogen-bonding sites and conformational rigidity. For example, the synthesis of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid derivatives via amide coupling laid the groundwork for subsequent explorations into hydrazide analogs. Modern methods employ coupling reagents like EDC/HOBt to facilitate the formation of hydrazide bonds under mild conditions, preserving the stereochemical integrity of the piperidine ring.

Research Objectives and Scope

This article aims to critically analyze the synthetic methodologies, structural characteristics, and potential applications of 1-[(4-bromophenyl)sulfonyl]piperidine-4-carbohydrazide. Key objectives include:

  • Synthetic Pathways : Evaluating strategies for introducing sulfonyl and carbohydrazide groups onto the piperidine scaffold, with emphasis on regioselectivity and yield optimization.
  • Structural Characterization : Assessing spectroscopic techniques (e.g., NMR, IR, MS) for confirming the compound’s molecular architecture.
  • Bioactivity Correlations : Investigating structure-activity relationships (SARs) by comparing this compound to structurally related sulfonylpiperidine derivatives with known antimicrobial or enzyme-inhibitory properties.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O3S/c13-10-1-3-11(4-2-10)20(18,19)16-7-5-9(6-8-16)12(17)15-14/h1-4,9H,5-8,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYBLFADIMBMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide involves several stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Enzyme Inhibition

1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide has shown promising activity as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are critical in neurotransmission, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition mechanism involves binding to the active sites of these enzymes, thereby preventing the breakdown of acetylcholine, which is essential for memory and cognitive functions.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives containing sulfonamide fragments have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including those from colon and breast cancers. The sulfonyl group is believed to enhance the interaction with biological targets involved in cancer progression .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : The initial step often includes the formation of the piperidine structure through cyclization reactions.
  • Introduction of the Sulfonyl Group : A sulfonation reaction introduces the sulfonyl moiety onto the piperidine ring.
  • Carbohydrazide Formation : The final step involves attaching the carbohydrazide group, which can be achieved through reaction with hydrazine derivatives.

This multi-step synthesis allows for high yields and purity of the final product, making it suitable for further biological evaluations.

Therapeutic Agents

The compound's ability to inhibit key enzymes positions it as a potential therapeutic agent for treating cognitive disorders and certain types of cancer. Its structural characteristics allow it to be modified further to enhance efficacy and reduce toxicity.

Precursor for Heterocyclic Compounds

This compound serves as a precursor for synthesizing various heterocyclic compounds, including 1,3,4-oxadiazoles. These derivatives have been explored for their enzyme inhibition activities and other biological properties, expanding the potential applications of this compound in medicinal chemistry.

Case Studies

Several studies have highlighted the compound's biological activities:

  • Neurotransmission Studies : Research demonstrated that this compound effectively inhibits acetylcholinesterase, leading to increased levels of acetylcholine in neuronal tissues.
  • Anticancer Activity : In vitro studies showed that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as an anticancer agent.

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits acetylcholinesterase and butyrylcholinesterase
Anticancer PotentialExhibits cytotoxic effects against various cancer cell lines
Precursor RoleServes as a precursor for synthesizing heterocyclic compounds

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The bromophenyl group and sulfonyl group are key functional groups that enable the compound to bind to proteins and other biomolecules. This binding can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in sulfonyl substituents, piperidine modifications, or hydrazide functionalization. Below is a comparative analysis:

Compound Name Substituents/R-Groups Key Structural Differences Biological Target/Activity Reference
1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide 4-Bromophenyl, carbohydrazide Reference compound Enzyme inhibition, anti-diabetic
1-[(4-Methylphenyl)sulfonyl]-N′-[(E)-4-pyridinylmethylene]-piperidine-4-carbohydrazide 4-Methylphenyl, pyridinylmethylene Methyl (electron-donating) vs. bromo; hydrazide conjugated to pyridine Not specified; likely antimicrobial
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide 4-Chlorophenyl, methylphenylsulfonyl Chloro (smaller halogen) vs. bromo; dual sulfonyl-carbazide groups Potential enzyme inhibitor
Chalcone-sulfonyl piperazine hybrids (e.g., 5f, 5g) 4-Bromophenylsulfonyl + chalcone Piperazine instead of piperidine; chalcone moiety Anti-diabetic (α-glucosidase inhibition)
1-[(4-Sulfamoylbenzoyl)piperidine-4-carboxamides 4-Sulfamoylbenzoyl Sulfonamide instead of bromophenyl; carboxamide vs. carbohydrazide Carbonic anhydrase inhibition

Key Observations :

  • Electron-withdrawing vs. donating groups : The bromophenyl group enhances stability and binding affinity compared to methyl . Chloro analogs (smaller halogen) may exhibit reduced lipophilicity .
  • Hydrazide vs. carboxamide : The carbohydrazide moiety enables hydrogen bonding, critical for interactions with enzyme active sites .
  • Piperidine vs. piperazine : Piperazine-containing analogs (e.g., chalcone hybrids) show improved solubility but altered target selectivity .

Key Observations :

  • Aqueous-phase synthesis (e.g., Na2CO3) is cost-effective but may limit yields for sensitive intermediates .
  • EDCI/HOBt coupling ensures high purity for carboxamide derivatives but requires anhydrous conditions .

Key Observations :

  • Bromine’s electron-withdrawing nature improves enzyme inhibition compared to methyl or methoxy groups .
  • Chalcone hybrids demonstrate substituent-dependent activity, with methoxy groups optimizing anti-diabetic effects .

Physicochemical and Commercial Considerations

  • Lipophilicity : Bromophenyl analogs (LogP ~3.2) are more lipophilic than methyl (LogP ~2.1) or chloro (LogP ~2.8) derivatives, influencing membrane permeability .
  • Cost and Availability: this compound is priced at $180/500 mg (Santa Cruz Biotechnology) , ~30% costlier than methyl analogs due to bromine’s synthetic complexity.

Biological Activity

1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This compound, characterized by its unique piperidine structure and sulfonyl group, has been evaluated for various pharmacological effects, including antibacterial, enzyme inhibition, and potential anticancer properties.

Chemical Structure and Properties

The chemical formula of this compound is C12H16BrN3O3S, with a molecular weight of 362.24 g/mol. The structural features include:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Sulfonyl Group : Enhances solubility and biological activity.
  • Bromophenyl Moiety : Contributes to the compound's interaction with biological targets.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For example, related derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
1-[(4-Bromophenyl)sulfonyl]piperidineSalmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. Studies show that certain derivatives demonstrate strong inhibitory activity, which is critical in treating conditions like Alzheimer's disease and urea cycle disorders.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 Value (µM)
1-[(4-Bromophenyl)sulfonyl]piperidineAcetylcholinesterase2.14 ± 0.003
Urease0.63 ± 0.001

Anticancer Properties

Emerging studies suggest that the compound may possess anticancer properties. The sulfonamide moiety is known for its role in cancer chemotherapy, and compounds bearing this structure have been linked to antiproliferative effects against various cancer cell lines .

Case Studies

In a recent study, derivatives of the piperidine scaffold were synthesized and evaluated for their biological activities. The results indicated that modifications to the piperidine ring significantly influenced the antibacterial and enzyme inhibition profiles .

Example Case Study: Synthesis and Evaluation of Piperidine Derivatives

  • Objective : To synthesize new piperidine derivatives and evaluate their biological activities.
  • Methodology : Compounds were synthesized through a multi-step reaction involving the piperidine core and various substituents.
  • Results : Several compounds exhibited promising antibacterial and enzyme inhibitory activities, with some showing IC50 values significantly lower than standard reference drugs.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via condensation reactions between sulfonyl chlorides and piperidine derivatives. For example, analogous compounds like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides are prepared by reacting substituted benzoyl chlorides with piperidine precursors under reflux in anhydrous solvents (e.g., dichloromethane or THF) . Key intermediates are characterized using:

  • IR spectroscopy : Confirming sulfonyl (S=O, ~1350–1150 cm⁻¹) and hydrazide (N–H, ~3200–3300 cm⁻¹) functional groups .
  • ¹³C NMR : Identifying piperidine carbons (δ 45–55 ppm) and aromatic carbons (δ 120–140 ppm) .
  • Elemental analysis : Validating purity (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How do researchers ensure reproducibility in synthesizing sulfonyl-piperidine derivatives?

  • Methodological Answer : Reproducibility is achieved through strict control of:

  • Reaction conditions : Temperature (e.g., 0–5°C for sulfonylation steps to avoid side reactions), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperidine to sulfonyl chloride) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products .
  • Documentation : Detailed reporting of melting points (e.g., 142–143°C for analogous compounds) and spectral data for cross-validation .

Advanced Research Questions

Q. How can structural modifications to the piperidine or sulfonyl group alter biological activity?

  • Methodological Answer : Modifications are guided by structure-activity relationship (SAR) studies:

  • Piperidine substitution : Introducing electron-withdrawing groups (e.g., Br at the 4-position) enhances metabolic stability, as seen in carbonic anhydrase inhibitors .
  • Sulfonyl group variation : Replacing bromophenyl with methoxyphenyl (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) increases solubility but may reduce target affinity .
  • Hydrazide functionalization : Converting hydrazide to carboxamide improves pharmacokinetic profiles, as demonstrated in enzyme inhibition assays .
    • Data Analysis : Compare IC₅₀ values (e.g., <100 nM for optimized derivatives) and computational docking scores (e.g., Glide XP) to prioritize candidates .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) are addressed via:

  • Multi-technique validation : Cross-referencing ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
  • X-ray crystallography : Resolving ambiguous stereochemistry (e.g., piperidine chair conformation) for crystalline derivatives .
  • Computational modeling : Using Gaussian or ORCA to simulate NMR spectra and compare with experimental data .

Q. How are computational tools integrated into reaction optimization for this compound?

  • Methodological Answer : Platforms like ICReDD combine quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to:

  • Predict optimal solvents (e.g., DMF for polar intermediates) and catalysts (e.g., DMAP for acylation) .
  • Screen reaction pathways (e.g., sulfonylation vs. acylation) to minimize byproducts .
  • Generate Pareto fronts for yield vs. purity trade-offs .

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